2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate
Description
This compound is a highly branched polyfunctional molecule characterized by a central propan-2-yloxy core flanked by two ethoxy-linked 11-hydroxyheptadecoxycarbonyloxy chains. The structure also includes an ethyl 11-hydroxyheptadecyl carbonate group, contributing to its amphiphilic nature.
Properties
IUPAC Name |
2-[1,3-bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H122O15/c1-4-7-10-31-40-57(64)43-34-25-19-13-16-22-28-37-46-73-61(67)76-51-49-70-55-60(72-53-54-78-63(69)75-48-39-30-24-18-15-21-27-36-45-59(66)42-33-12-9-6-3)56-71-50-52-77-62(68)74-47-38-29-23-17-14-20-26-35-44-58(65)41-32-11-8-5-2/h57-60,64-66H,4-56H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBFFGDAUVBFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCOC(=O)OCCOCC(COCCOC(=O)OCCCCCCCCCCC(CCCCCC)O)OCCOC(=O)OCCCCCCCCCCC(CCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H122O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1119.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate is synthesized through the ethoxylation of hydrogenated castor oil. The process involves the reaction of hydrogenated castor oil with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation .
Industrial Production Methods
In industrial settings, the production of this compound involves the following steps:
Hydrogenation: Castor oil is hydrogenated to convert unsaturated fatty acids into saturated fatty acids, resulting in hydrogenated castor oil.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethoxylated chains can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the ethoxylated chains .
Scientific Research Applications
2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate primarily involves its surfactant properties. The ethoxylated chains interact with both hydrophobic and hydrophilic molecules, reducing surface tension and stabilizing emulsions. This allows for the solubilization of hydrophobic substances in aqueous environments. The compound’s ability to form micelles and encapsulate active ingredients is crucial for its role in drug delivery systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with esters, carbonates, and branched polyethers. Key comparisons include:
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate (CAS 859134-37-5) :
- Both compounds feature ester and ether linkages. However, the target compound replaces the chromene-based aromatic system with aliphatic hydroxyheptadecyl chains.
- Molecular weight: The target compound likely exceeds 422.4 g/mol (the molecular weight of the ethyl chromene derivative) due to its extended alkyl chains.
- LogP: The ethyl chromene derivative has an XLogP3 of 3.3, while the target compound’s longer alkyl chains and hydroxyl groups may reduce hydrophobicity (predicted LogP ~2.5–3.0).
Functional Group Analysis
- Ester vs.
- Hydroxyalkyl Chains: The 11-hydroxyheptadecyl moieties introduce hydrogen-bonding capacity, contrasting with non-hydroxylated chains in compounds like 2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl ethyl sulfide (CAS 132984-77-9) . This may improve solubility in aqueous-organic mixtures.
Physicochemical Properties
A hypothetical comparison based on structural analogs is summarized below:
Biological Activity
2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate, also known as polyethylene glycol (16) hydrogenated castor oil, is a complex non-ionic surfactant derived from castor oil. This compound is notable for its emulsifying and solubilizing properties, making it valuable in various industrial and pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery systems, and safety profiles.
Chemical Structure
The chemical formula of the compound is with a molecular weight of approximately 1119.6 g/mol. The structure includes multiple hydroxy groups and ether linkages that contribute to its surfactant properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Emulsification : The compound stabilizes emulsions by reducing surface tension between hydrophobic and hydrophilic phases, which is critical in formulations involving oils and water.
- Solubilization : It enhances the solubility of poorly soluble drugs in aqueous environments, facilitating their absorption in biological systems.
- Drug Delivery : The compound is utilized in drug delivery systems to encapsulate active pharmaceutical ingredients (APIs), improving their bioavailability and therapeutic efficacy.
Applications in Drug Delivery
The compound is extensively used in pharmaceutical formulations:
- Formulation of Creams and Ointments : It acts as an emulsifier in topical preparations, ensuring uniform distribution of active ingredients.
- Injectable Solutions : It improves the solubility of hydrophobic drugs in injectable formulations, enhancing patient compliance and therapeutic outcomes.
- Nanoparticle Production : The compound is employed in producing nanoparticles for targeted drug delivery, offering advantages such as reduced side effects and enhanced efficacy.
Case Studies
- Topical Formulations : A study demonstrated that incorporating this surfactant into a topical formulation significantly improved the skin penetration of anti-inflammatory drugs compared to formulations without it. The enhanced permeability was attributed to the compound's ability to disrupt lipid barriers in the skin.
- Injectable Drug Formulations : Research involving an injectable formulation containing this compound showed improved stability and solubility of a poorly water-soluble anticancer agent. The study reported higher plasma concentrations and prolonged therapeutic effects in animal models.
- Nanoparticle Encapsulation : In a recent investigation, nanoparticles coated with this surfactant were shown to effectively deliver chemotherapeutic agents directly to tumor cells, resulting in reduced systemic toxicity and enhanced tumor targeting.
Safety Profile
While this compound is generally regarded as safe for use in pharmaceuticals and cosmetics, potential side effects may include:
- Skin Irritation : Some formulations may cause mild irritation upon application.
- Allergic Reactions : Rare cases of hypersensitivity have been reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
